molecular formula C12H14O2 B1338785 Ethyl 1-phenylcyclopropanecarboxylate CAS No. 87328-17-4

Ethyl 1-phenylcyclopropanecarboxylate

Cat. No.: B1338785
CAS No.: 87328-17-4
M. Wt: 190.24 g/mol
InChI Key: QYTKZIORFMEULA-UHFFFAOYSA-N
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Description

Ethyl 1-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and an ethyl ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-phenylcyclopropanecarboxylate can be synthesized through the cyclopropanation of styrene using ethyl diazoacetate in the presence of a catalyst. One common method involves the use of dirhodium(II) complexes, which facilitate the cyclopropanation reaction with high enantioselectivity and diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-phenylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-phenylcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 1-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl cyclopropanecarboxylate: Lacks the phenyl group, resulting in different reactivity and applications.

    Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring, phenyl group, and ethyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTKZIORFMEULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519404
Record name Ethyl 1-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87328-17-4
Record name Ethyl 1-phenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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